

4-(Aminomethyl)pyridin-2(1H)-one CAS number 131052-82-9

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Compound of Interest

Compound Name: 4-(Aminomethyl)pyridin-2(1H)-one

Cat. No.: B111612

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An In-depth Technical Guide to **4-(Aminomethyl)pyridin-2(1H)-one** (CAS: 131052-82-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Aminomethyl)pyridin-2(1H)-one is a heterocyclic organic compound belonging to the pyridinone class of molecules. The pyridin-2(1H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to interact with a wide range of biological targets.[1] This technical guide provides a comprehensive overview of the available scientific and technical information regarding **4-(Aminomethyl)pyridin-2(1H)-one**, with a focus on its synthesis, physicochemical properties, and potential biological significance. While specific biological data for this exact compound is limited in publicly accessible literature, this guide draws upon information available for the broader class of pyridin-2(1H)-one derivatives to infer potential areas of interest for research and drug development.

Chemical and Physical Properties

4-(Aminomethyl)pyridin-2(1H)-one is a solid at room temperature and is typically stored under refrigerated conditions to ensure stability.[2] Key identifying information and predicted physicochemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	131052-82-9	[3]
Molecular Formula	C ₆ H ₈ N ₂ O	[3]
Molecular Weight	124.14 g/mol	[3]
Appearance	Solid	[2]
Purity	>95% (Commercially available)	[2]
Storage Conditions	Sealed refrigeration	[2]

Synthesis

A definitive, detailed experimental protocol for the synthesis of **4-(Aminomethyl)pyridin-2(1H)-one** is not readily available in peer-reviewed literature. However, based on general synthetic strategies for pyridinone derivatives and related compounds, a plausible synthetic route would involve the catalytic reduction of a 4-cyanopyridin-2(1H)-one precursor. This approach is a common and effective method for the preparation of aminomethyl-substituted aromatic compounds.

Postulated Experimental Protocol: Catalytic Hydrogenation of 4-Cyanopyridin-2(1H)-one

This theoretical protocol is based on established methods for nitrile reduction.

Materials:

- 4-Cyanopyridin-2(1H)-one
- Palladium on carbon (Pd/C, 10 wt%)
- Methanol (reagent grade)
- Hydrochloric acid (HCl)
- Hydrogen gas (H₂)

- Inert gas (Nitrogen or Argon)

Procedure:

- In a high-pressure hydrogenation vessel, dissolve 4-cyanopyridin-2(1H)-one in methanol.
- Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere.
- Acidify the mixture with a solution of HCl in methanol.
- Seal the vessel and purge with hydrogen gas.
- Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
- Stir the reaction mixture vigorously at room temperature for a specified duration (e.g., 12-24 hours), monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
- Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with methanol.
- Concentrate the filtrate under reduced pressure to yield the crude product, **4-(Aminomethyl)pyridin-2(1H)-one**, likely as its hydrochloride salt.
- The crude product may be further purified by recrystallization or column chromatography.

Caption: Postulated synthesis of **4-(Aminomethyl)pyridin-2(1H)-one**.

Biological Activities and Potential Applications

While specific biological data for **4-(Aminomethyl)pyridin-2(1H)-one** is scarce, the pyridin-2(1H)-one scaffold is a well-established pharmacophore with a broad range of biological activities.^[4] Derivatives of this core structure have been investigated for various therapeutic applications, providing a basis for inferring the potential areas of interest for the title compound.

Inferred Areas of Biological Interest

- Anticancer Activity: Pyridinone derivatives have shown promise as anticancer agents by targeting various cellular pathways.[5]
- Antiviral Activity: The pyridinone scaffold is a key component in several antiviral drugs, including those targeting HIV.[4]
- Antimicrobial Activity: Certain pyridinone analogs exhibit antibacterial and antifungal properties.[6]
- Analgesic Effects: Some substituted pyridin-2(1H)-ones have demonstrated potent anti-allodynic effects in models of inflammatory pain.[7]

Caption: Potential therapeutic applications of pyridin-2(1H)-one derivatives.

Experimental Protocols for Biological Evaluation

Given the lack of specific biological data for **4-(Aminomethyl)pyridin-2(1H)-one**, this section provides general experimental protocols that are commonly used to evaluate the biological activities of novel chemical entities within the inferred areas of interest.

General Workflow for Preliminary Biological Screening

The following workflow outlines a typical process for the initial biological evaluation of a novel compound like **4-(Aminomethyl)pyridin-2(1H)-one**.

Caption: General workflow for biological screening of a novel compound.

Conclusion and Future Directions

4-(Aminomethyl)pyridin-2(1H)-one represents a chemical entity with potential for further investigation in the field of drug discovery. While direct biological data for this compound is currently limited, its structural relationship to the well-established pyridin-2(1H)-one class of pharmacologically active molecules suggests that it may possess interesting biological properties. Future research should focus on developing and publishing a robust and scalable synthetic route to make the compound more accessible for study. Subsequently, a comprehensive biological evaluation, including in vitro and in vivo studies, is warranted to elucidate its specific mechanism of action and therapeutic potential. The exploration of this and

other structurally related pyridinone derivatives could lead to the discovery of novel therapeutic agents for a variety of diseases.

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